

Application Notes and Protocols: Synthesis of Fluorescently Labeled BnO-PEG4-OH

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Compound of Interest

Compound Name: BnO-PEG4-OH

Cat. No.: B1666790

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Introduction

This document provides a detailed methodology for the synthesis of a fluorescently labeled derivative of **BnO-PEG4-OH**, a monodisperse polyethylene glycol (PEG) linker. Fluorescent labeling of such linkers is crucial for a variety of applications in biomedical research and drug development, including the tracking and visualization of biomolecules, high-throughput screening, and diagnostic assays. The protocol herein describes the esterification of **BnO-PEG4-OH** with 5(6)-Carboxyfluorescein, succinimidyl ester, a widely used green fluorescent dye. The hydrophilic PEG spacer enhances the water solubility of the fluorescent probe and minimizes steric hindrance in biological systems.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of Fluorescein-**BnO-PEG4-OH**.

Parameter	Value	Method of Determination
Reactants		
BnO-PEG4-OH Molar Mass	284.35 g/mol	Calculation
5(6)-Carboxyfluorescein, SE Molar Mass	473.41 g/mol	Calculation
Reaction Product		
Product Name	Fluorescein-PEG4-O-Bn	-
Expected Molar Mass	641.66 g/mol	Calculation
Appearance	Orange to yellow solid	Visual Inspection
Reaction Conditions		
Solvent	Anhydrous Dimethylformamide (DMF)	-
Base Catalyst	Triethylamine (TEA)	-
Molar Ratio (BnO-PEG4-OH:Dye:TEA)	1 : 1.2 : 2	-
Reaction Temperature	Room Temperature (20-25 °C)	-
Reaction Time	12-18 hours	-
Purification and Yield		
Purification Method	Silica Gel Column Chromatography	-
Eluent System	Dichloromethane (DCM) / Methanol (MeOH) Gradient	-
Typical Yield	60-75%	Gravimetric Analysis
Characterization		
Purity (by HPLC)	>95%	HPLC-UV/Vis
Excitation Maximum (λ_{ex})	~494 nm	Fluorescence Spectroscopy

Emission Maximum (λem)	~517 nm	Fluorescence Spectroscopy
Mass Spectrometry (ESI-MS)	m/z = 664.2 [M+Na] ⁺ (calculated: 664.2)	Mass Spectrometry
¹ H NMR (400 MHz, CDCl ₃)	See Experimental Protocols for details	Nuclear Magnetic Resonance

Experimental Protocols

Synthesis of Fluorescein-BnO-PEG4-OH

This protocol details the esterification reaction between the terminal hydroxyl group of **BnO-PEG4-OH** and the N-hydroxysuccinimide (NHS) ester of 5(6)-carboxyfluorescein.

Materials:

- **BnO-PEG4-OH** (MW: 284.35 g/mol)
- 5(6)-Carboxyfluorescein, succinimidyl ester (mixture of isomers) (MW: 473.41 g/mol)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas supply
- Syringes and needles

Procedure:

- In a clean, dry round-bottom flask, dissolve **BnO-PEG4-OH** (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add 5(6)-Carboxyfluorescein, succinimidyl ester (1.2 equivalents).

- Add triethylamine (2 equivalents) to the reaction mixture dropwise using a syringe.
- Stir the reaction mixture at room temperature (20-25 °C) for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a DCM:MeOH (e.g., 9:1) solvent system.
- Upon completion of the reaction (disappearance of the starting **BnO-PEG4-OH** spot on TLC), the solvent is removed under reduced pressure.

Purification by Column Chromatography

The crude product is purified using silica gel column chromatography to remove unreacted starting materials and byproducts.

Materials:

- Silica gel (for column chromatography)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Glass column
- Fraction collector or test tubes

Procedure:

- Prepare a silica gel slurry in DCM and pack a glass column.
- Dissolve the crude reaction product in a minimal amount of DCM.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing the methanol concentration to 5-10%).
- Collect the fractions and monitor them by TLC. The fluorescent product will be visible under UV light.

- Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the fluorescently labeled **BnO-PEG4-OH** as an orange to yellow solid.

Characterization of Fluorescein-BnO-PEG4-OH

The identity and purity of the final product are confirmed by mass spectrometry and ^1H NMR spectroscopy.

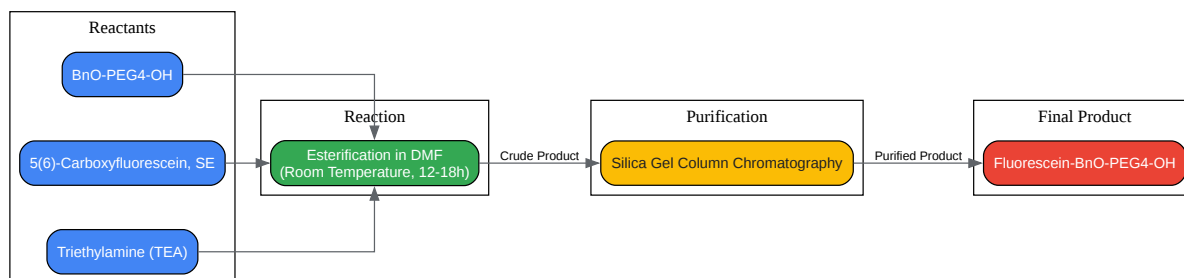
^1H NMR Spectroscopy:

- Expected ^1H NMR (400 MHz, CDCl_3) δ (ppm):
 - Aromatic protons of fluorescein: A series of multiplets between 6.5 and 8.2 ppm.
 - Benzyl group protons: A multiplet around 7.3 ppm (5H, Ar-H) and a singlet around 4.5 ppm (2H, Ar-CH₂-).
 - PEG chain protons: A series of multiplets between 3.5 and 4.4 ppm. The methylene group adjacent to the newly formed ester will show a downfield shift compared to the starting material.

Mass Spectrometry:

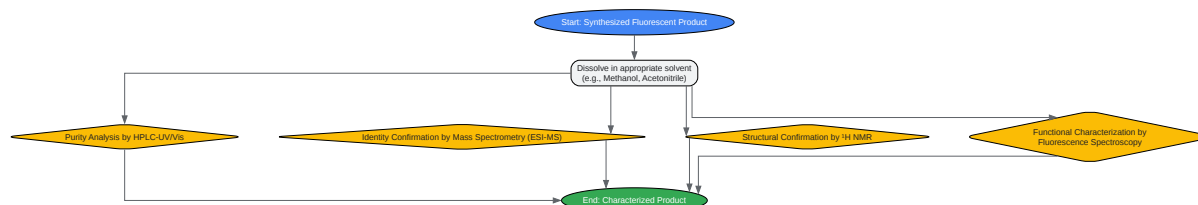
- Expected ESI-MS: The product can be analyzed by electrospray ionization mass spectrometry. The expected mass for the sodium adduct $[\text{M}+\text{Na}]^+$ is approximately 664.2 m/z.

Mandatory Visualizations



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Caption: Workflow for the synthesis of Fluorescein-**BnO-PEG4-OH**.



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Caption: Logical workflow for the analysis of Fluorescein-**BnO-PEG4-OH**.

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